![molecular formula C19H21N3O2S2 B2964565 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide CAS No. 1260990-35-9](/img/structure/B2964565.png)
2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C19H21N3O2S2 and its molecular weight is 387.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound and its analogs have been subjects of synthesis and structural analysis, aiming to explore their molecular conformation and potential as scaffolds for further chemical modifications. For instance, studies on similar 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides have revealed insights into their crystal structures, showcasing folded conformations and the inclinations of the pyrimidine ring relative to the benzene ring, which may influence their reactivity and interactions with biological targets (Subasri et al., 2017).
Biological Activities
Research into thieno[2,3-d]pyrimidine derivatives, which share a core structure with the compound , has highlighted their potential as dual inhibitors of crucial enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), with implications for cancer therapy (Gangjee et al., 2008). These findings indicate that derivatives of thieno[3,2-d]pyrimidin-2-yl could have significant pharmacological applications, particularly in the development of novel anticancer agents.
Anticancer and Antimicrobial Potentials
Several derivatives have been synthesized to assess their anticancer and antimicrobial activities. For example, compounds derived from thieno[2,3-d]pyrimidines have shown potent and selective cytotoxic effects against leukemia cell lines, underscoring their potential for development into therapeutic agents (Horishny et al., 2021). Additionally, investigations into the antimicrobial activities of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from citrazinic acid, have revealed that many of these compounds possess antibacterial and antifungal activities comparable to established drugs (Hossan et al., 2012).
Chemiluminescence and Molecular Docking Studies
Further research into sulfanyl-substituted bicyclic dioxetanes, related to the structural motifs of thieno[3,2-d]pyrimidines, has explored their chemiluminescence properties, which could have applications in biological imaging and sensing technologies (Watanabe et al., 2010). Additionally, molecular docking studies of analogous compounds have provided insights into their potential interactions with viral proteins, offering a foundation for the development of antiviral agents, especially against emerging pathogens like SARS-CoV-2 (Mary et al., 2020).
Propiedades
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-11(2)20-16(23)10-26-19-21-15-5-6-25-17(15)18(24)22(19)14-8-12(3)7-13(4)9-14/h5-9,11H,10H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWQMTZLHJEOAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
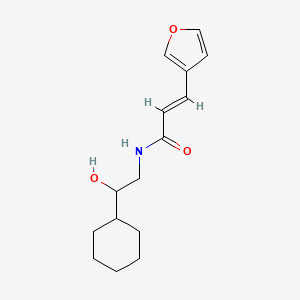

![2-((3-bromobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2964488.png)


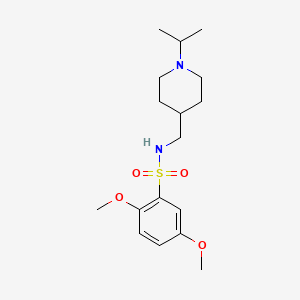
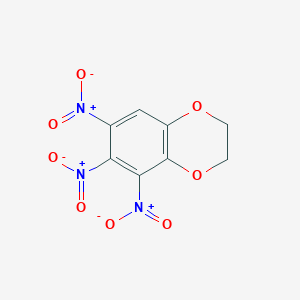

![4-(dibutylsulfamoyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2964497.png)
![N-[(2-CHLOROPHENYL)METHYL]-2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE](/img/structure/B2964499.png)
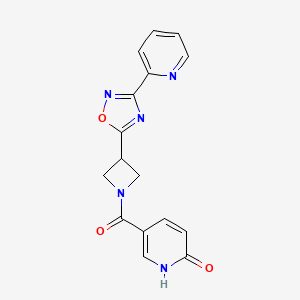
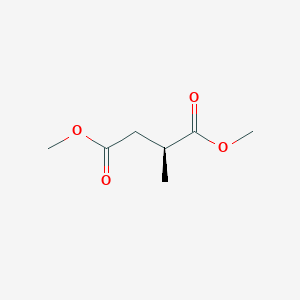
![5-methyl-N-(4-methylphenyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2964504.png)

